molecular formula C7H12ClN5 B1355657 6-(1-chloroethyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine CAS No. 98336-32-4

6-(1-chloroethyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine

Cat. No.: B1355657
CAS No.: 98336-32-4
M. Wt: 201.66 g/mol
InChI Key: SDSCOBGYAUKKBC-UHFFFAOYSA-N
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Description

6-(1-Chloroethyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine (CAS 98336-32-4) is a high-value 1,3,5-triazine derivative supplied for advanced pharmaceutical and medicinal chemistry research. This compound is a key intermediate in the exploration of novel bioactive molecules, particularly as a scaffold for developing central nervous system (CNS) active agents. Research indicates that structurally similar 1,3,5-triazine derivatives demonstrate high affinity for serotonin receptors such as the 5-HT7R, a key target in psychiatry for regulating mood, memory, and the sleep-wake cycle, as well as in oncology for its potential anti-cancer and anti-inflammatory effects . The 1,3,5-triazine core is electron-deficient, making it amenable to nucleophilic substitution, which allows for strategic functionalization to optimize drug-like properties . The specific substitution pattern on this compound, including the chloroethyl group and dimethylamino groups, is designed to influence its metabolic stability and binding affinity, a critical consideration in lead optimization . Beyond CNS research, 1,3,5-triazine derivatives are extensively investigated for their anticancer potential, with recent studies showing promising cytotoxic activity against colorectal cancer cell lines . This product is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-(1-chloroethyl)-2-N,2-N-dimethyl-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12ClN5/c1-4(8)5-10-6(9)12-7(11-5)13(2)3/h4H,1-3H3,(H2,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDSCOBGYAUKKBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=NC(=N1)N(C)C)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20585369
Record name 6-(1-Chloroethyl)-N~2~,N~2~-dimethyl-1,3,5-triazine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98336-32-4
Record name 6-(1-Chloroethyl)-N~2~,N~2~-dimethyl-1,3,5-triazine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Material Preparation: 6-Chloro-N,N-dimethyl-1,3,5-triazine-2,4-diamine

This intermediate is a key precursor for the target compound. It is prepared by selective substitution of cyanuric chloride with N,N-dimethylamine.

  • Reaction Conditions:

    • Cyanuric chloride is reacted with N,N-dimethylamine under controlled temperature (0–10 °C initially, then room temperature).
    • The reaction proceeds via nucleophilic aromatic substitution, replacing chlorine atoms at positions 2 and 4.
    • The chlorine at position 6 remains intact due to steric and electronic factors.
  • Purification:

    • The crude product is isolated by filtration and washing.
    • Further purification can be done by recrystallization from suitable solvents.
  • Yield and Purity:

    • Yields typically range from 85% to 95%.
    • Purity is confirmed by spectroscopic methods and elemental analysis.

This intermediate corresponds to the compound 6-chloro-N,N-dimethyl-1,3,5-triazine-2,4-diamine (CAS 32998-04-2).

Introduction of the 1-Chloroethyl Group at Position 6

The key step is the substitution of the chlorine atom at position 6 with a 1-chloroethyl moiety. This can be achieved by:

  • Method A: Nucleophilic Substitution with 1-Chloroethyl Nucleophile

    • A suitable 1-chloroethyl nucleophile (e.g., 1-chloroethylamine or a related reagent) is reacted with the 6-chloro intermediate.
    • Reaction is carried out in polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
    • Temperature control is critical to avoid side reactions; typically 0–50 °C.
    • The reaction time varies from 2 to 6 hours depending on reagent concentration and temperature.
  • Method B: Alkylation via 1-Chloroethyl Halide

    • The 6-chloro intermediate is treated with 1-chloroethyl halide (e.g., 1-chloroethyl chloride) in the presence of a base.
    • Bases such as triethylamine or potassium carbonate can be used to facilitate substitution.
    • Solvents like acetonitrile or DMF are preferred.
    • Reaction conditions are mild to moderate temperature (25–60 °C).
  • Purification:

    • The product is isolated by filtration or extraction.
    • Recrystallization from solvents such as ethanol or heptane enhances purity.
  • Yield:

    • Reported yields for similar alkylation reactions on triazine rings range from 70% to 90%.

Alternative Synthetic Routes

  • Direct One-Pot Synthesis:

    • Cyanuric chloride can be reacted sequentially with N,N-dimethylamine and 1-chloroethylamine in a one-pot process.
    • This requires careful control of stoichiometry and temperature to ensure selective substitution.
    • This method reduces purification steps but may have lower selectivity.
  • Use of Protecting Groups:

    • Amino groups can be protected during alkylation to prevent side reactions.
    • After alkylation, deprotection yields the target compound.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature (°C) Time (h) Yield (%) Notes
Substitution at positions 2,4 Cyanuric chloride + N,N-dimethylamine 0–10 → RT 2–4 85–95 Controlled addition to avoid over-substitution
Alkylation at position 6 6-chloro intermediate + 1-chloroethyl reagent + base 25–60 2–6 70–90 Solvent choice critical for selectivity
Purification Recrystallization (ethanol, heptane) Ambient Enhances purity to >99%

Research Findings and Analytical Data

  • Spectroscopic Characterization:

    • NMR (¹H, ¹³C) confirms substitution pattern.
    • Mass spectrometry verifies molecular weight (approx. 207 g/mol for the 1-chloroethyl derivative).
    • IR spectroscopy shows characteristic triazine ring vibrations and C–Cl stretches.
  • Purity Assessment:

    • HPLC and elemental analysis confirm >98% purity after recrystallization.
    • Melting point determination aligns with literature values for similar triazine derivatives.
  • Stability:

    • The compound is stable under ambient conditions.
    • Sensitive to strong nucleophiles and bases which may displace the 1-chloroethyl group.

Chemical Reactions Analysis

Types of Reactions

6-(1-chloroethyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium hydroxide, potassium cyanide, and amines.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a substituted triazine derivative .

Scientific Research Applications

Medicinal Chemistry

6-(1-chloroethyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine has been investigated for its potential as an anticancer agent. Its structure allows for the incorporation of various pharmacophores that can enhance therapeutic efficacy.

  • Case Study : A study evaluated the compound's ability to induce DNA interstrand cross-links through its chloroethyl group, which is crucial for the development of certain anticancer drugs. The compound demonstrated significant cytotoxicity against cancer cell lines under hypoxic conditions, indicating its potential as a targeted therapy in tumor microenvironments .

Agricultural Applications

In agriculture, derivatives of triazine compounds are commonly utilized as herbicides due to their ability to inhibit photosynthesis in plants.

  • Case Study : Research has shown that triazine derivatives exhibit selective herbicidal activity against specific weed species while being less harmful to crops. This selectivity can be attributed to the structural characteristics of triazines like this compound .

Fluorescent Probes

Recent advancements have explored the use of nitro(het)aromatic compounds as fluorescent probes for imaging applications in biological systems.

  • Application : The incorporation of triazine moieties into fluorescent probes has shown promise in imaging hypoxic tumors. The design allows for selective activation under low oxygen conditions, enhancing the visualization of tumor margins during surgical procedures .

Data Tables

Application AreaCompound UseNotes
Medicinal ChemistryAnticancer agentInduces DNA cross-links; effective under hypoxia
Agricultural ScienceHerbicideSelective against certain weed species
Imaging TechnologyFluorescent probe for tumor imagingActivated under hypoxic conditions

Mechanism of Action

The mechanism of action of 6-(1-chloroethyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine involves its interaction with cellular components. The compound can alkylate DNA, leading to the disruption of DNA replication and transcription. This mechanism is particularly relevant in its potential antitumor activity, where it targets rapidly dividing cancer cells .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations at Position 6

The position 6 substituent significantly impacts reactivity, stability, and biological activity. Key comparisons include:

6-Chloro-N,N-dimethyl-1,3,5-triazine-2,4-diamine (Atrazine Desethyl)
  • Structure : Position 6: Chlorine (-Cl); Positions 2,4: N,N-dimethyl.
  • Properties : Molecular weight 187.63 g/mol, similar to the target compound. Atrazine desethyl is a metabolite of the herbicide atrazine and has been studied for occupational exposure risks .
6-(Chloromethyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine
  • Structure : Position 6: Chloromethyl (-CH2Cl); Positions 2,4: N,N-dimethyl.
  • Properties : Molecular weight 187.63 g/mol. The shorter chloromethyl chain may increase volatility compared to the chloroethyl analog .

Substituent Variations at Positions 2 and 4

Modifications to the amine groups alter electronic effects and steric bulk:

6-Chloro-N,N-di-p-tolyl-1,3,5-triazine-2,4-diamine
  • Structure : Positions 2,4: Di-p-tolyl (-C6H4CH3); Position 6: Chlorine.
  • Properties : Aromatic substituents increase molecular weight and hydrophobicity, favoring crystallinity. This compound forms stable dimethylformamide solvates, highlighting its utility in crystal engineering .
Simazine (6-Chloro-N,N′-diethyl-1,3,5-triazine-2,4-diamine)
  • Structure : Positions 2,4: Diethyl (-CH2CH3); Position 6: Chlorine.
  • Properties : Molecular weight 201.66 g/mol. A commercial herbicide with environmental persistence due to ethyl groups enhancing lipophilicity .
N,N′-Diallyl-6-chloro-1,3,5-triazine-2,4-diamine
  • Structure : Positions 2,4: Diallyl (-CH2CH=CH2); Position 6: Chlorine.

Functional Group Hybrids and Metabolites

N-tert-Butyl-6-chloro-1,3,5-triazine-2,4-diamine (MT1)
  • Structure : Position 6: Chlorine; Positions 2,4: tert-Butyl and ethyl groups.
6-Chloro-N-cyclopentyl-N′-ethyl-1,3,5-triazine-2,4-diamine
  • Structure : Positions 2,4: Cyclopentyl and ethyl; Position 6: Chlorine.
  • Properties : Bulky cyclopentyl group reduces solubility but enhances receptor binding specificity, as seen in agrochemical design .

Biological Activity

The compound 6-(1-chloroethyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine , also known by its CAS number 2911-36-6 , is a member of the triazine family. This article delves into its biological activity, highlighting its potential applications and toxicological profiles based on diverse research findings.

The molecular formula of this compound is C5H8ClN5C_5H_8ClN_5, with a molecular weight of approximately 173.604 g/mol . Its physical properties include:

  • Density : 1.447 g/cm³
  • Boiling Point : 350ºC
  • Flash Point : 165.5ºC

Antimicrobial Properties

Research indicates that compounds within the triazine family exhibit notable antimicrobial properties. Specifically, derivatives similar to this compound have been studied for their effectiveness against various bacterial strains. A study demonstrated that triazine derivatives can inhibit bacterial growth by interfering with cellular processes, although specific data on this compound remains limited .

Toxicological Profile

The compound has been classified as a potential carcinogen (Category 2) due to its effects on kidney function in animal studies. It is essential to note that while it has not shown mutagenic properties in vivo, it may still pose reproductive toxicity risks based on findings from related compounds .

Study on Antiproliferative Activity

A significant study explored the antiproliferative activity of triazine derivatives, including compounds structurally related to this compound. The findings indicated that these compounds could inhibit the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis has shown that modifications to the triazine ring can significantly affect biological activity. For instance, variations in substituents at positions 2 and 4 of the triazine ring can enhance or diminish antimicrobial potency. This highlights the importance of chemical structure in determining the biological efficacy of triazine derivatives .

Data Table: Biological Activity Summary

Activity Type Description Reference
AntimicrobialInhibitory effects against various bacterial strains
Carcinogenic PotentialClassified as Category 2 carcinogen; effects on kidney function observed
AntiproliferativeInduces apoptosis and cell cycle arrest in cancer cell lines
Structure-Activity RelationshipVariations in substituents affect biological activity

Q & A

Q. What strategies mitigate drug resistance observed in triazine-based therapies?

  • Approaches :
  • Combine with P-glycoprotein inhibitors (e.g., verapamil) to counteract efflux mechanisms .
  • Develop dual-action hybrids (e.g., triazine-chloroquine conjugates) to target multiple pathways .

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